molecular formula C18H22N2O2 B14327295 (E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine CAS No. 111216-93-4

(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine

Cat. No.: B14327295
CAS No.: 111216-93-4
M. Wt: 298.4 g/mol
InChI Key: QTZYIJMPMICWMR-UHFFFAOYSA-N
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Description

(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a pyridine ring substituted with a butoxy group and an ethoxyphenyl group attached to the imine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include:

    Starting Materials: 5-Butoxypyridine-2-carbaldehyde and 4-ethoxyaniline.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Solvents: Common solvents include ethanol, methanol, or dichloromethane.

    Reaction Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Reactors: For small-scale production.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Modulating Receptors: Affecting signal transduction pathways.

    Interacting with DNA/RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(5-Methoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine: Similar structure with a methoxy group instead of a butoxy group.

    (E)-1-(5-Butoxypyridin-2-yl)-N-(4-methoxyphenyl)methanimine: Similar structure with a methoxy group on the phenyl ring.

Uniqueness

(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

111216-93-4

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(5-butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C18H22N2O2/c1-3-5-12-22-18-11-8-16(20-14-18)13-19-15-6-9-17(10-7-15)21-4-2/h6-11,13-14H,3-5,12H2,1-2H3

InChI Key

QTZYIJMPMICWMR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(C=C1)C=NC2=CC=C(C=C2)OCC

Origin of Product

United States

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